molecular formula C7H9BrN2 B8538294 (5-Bromo-2-methyl-pyridin-3-yl)-methyl-amine

(5-Bromo-2-methyl-pyridin-3-yl)-methyl-amine

Cat. No. B8538294
M. Wt: 201.06 g/mol
InChI Key: AKHWLFPCPNMDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476294B2

Procedure details

To a solution of 5-bromo-2-methyl-pyridin-3-ylamine (Stage 75.1.4, 3.81 mmol) in THF (25 ml) cooled with an ice-bath was added 1 M bis(trimethylsilyl)amide in THF (4.38 mmol). The RM was stirred for 1 h at rt then was added iodomethane (4.38 mmol). The RM was stirred for 1 h at rt. The RM was cooled with an ice-bath and was added 1 M bis(trimethylsilyl)amide in THF (1.9 mmol). The RM was stirred for 30 min at it then was added iodomethane (1.9 mmol). The RM was stirred for 1 h at it then was diluted with EtOAc and washed with aqueous Na2CO3, with brine, dried over Na2SO4, filtered and evaporated. The residue was taken in MeOH and separated by preparative HPLC. The first eluting pure fractions containing product were basified with NaHCO3, concentrated and extracted with dichloromethane (2×). The combined fractions were washed with brine, dried over Na2SO4, filtered and evaporated to give the title compound as a brown oil (HPLC: tR 1.88 min (Method A); M+H=201, 203 MS-ES). The second eluting pure fractions, that contained (5-bromo-2-methyl-pyridin-3-yl)-dimethyl-amine side product, were basified with NaHCO3, concentrated and extracted with dichloromethane (2×). The combined fractions were washed with brine, dried over Na2SO4, filtered and evaporated to give the title compound as a brown oil (HPLC: tR 2.01 min (Method A); M+H=215, 217 MS-ES).
Quantity
3.81 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
bis(trimethylsilyl)amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.38 mmol
Type
solvent
Reaction Step Two
Quantity
4.38 mmol
Type
reactant
Reaction Step Three
Name
bis(trimethylsilyl)amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.9 mmol
Type
solvent
Reaction Step Four
Quantity
1.9 mmol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([CH3:8])=[N:6][CH:7]=1.[CH3:10][Si]([N-][Si](C)(C)C)(C)C.IC>C1COCC1.CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([NH:9][CH3:10])[C:5]([CH3:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
3.81 mmol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C)N
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
bis(trimethylsilyl)amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
4.38 mmol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4.38 mmol
Type
reactant
Smiles
IC
Step Four
Name
bis(trimethylsilyl)amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
1.9 mmol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
1.9 mmol
Type
reactant
Smiles
IC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The RM was stirred for 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The RM was stirred for 1 h at rt
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The RM was cooled with an ice-bath
STIRRING
Type
STIRRING
Details
The RM was stirred for 30 min at it
Duration
30 min
STIRRING
Type
STIRRING
Details
The RM was stirred for 1 h at it
Duration
1 h
WASH
Type
WASH
Details
washed with aqueous Na2CO3, with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
separated by preparative HPLC
ADDITION
Type
ADDITION
Details
The first eluting pure fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×)
WASH
Type
WASH
Details
The combined fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.